molecular formula C9H7IO2 B3211663 7-Iodo-4-chromanone CAS No. 1092349-80-8

7-Iodo-4-chromanone

Cat. No.: B3211663
CAS No.: 1092349-80-8
M. Wt: 274.05 g/mol
InChI Key: KAYIPBCYFHAGTP-UHFFFAOYSA-N
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Description

7-Iodo-4-chromanone is a derivative of chromanone, a significant structural entity within the class of oxygen-containing heterocycles. The chromanone framework is a major building block in a variety of medicinal compounds, exhibiting a broad spectrum of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-chromanone typically involves the iodination of 4-chromanone. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product with high specificity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-4-chromanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodo-4-chromanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodo-4-chromanone involves its interaction with various molecular targets. The iodine atom enhances its ability to form halogen bonds, which can influence the binding affinity to enzymes and receptors. The chromanone ring structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets may include kinases, proteases, and other enzymes involved in disease processes .

Comparison with Similar Compounds

    4-Chromanone: Lacks the iodine atom, resulting in different reactivity and biological activity.

    7-Bromo-4-chromanone: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    7-Chloro-4-chromanone:

Uniqueness: 7-Iodo-4-chromanone is unique due to the presence of the iodine atom, which significantly alters its chemical reactivity and biological activity compared to other halogenated chromanones. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-iodo-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIPBCYFHAGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Iodo-4-chromanone
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7-Iodo-4-chromanone
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7-Iodo-4-chromanone
Reactant of Route 4
7-Iodo-4-chromanone
Reactant of Route 5
7-Iodo-4-chromanone
Reactant of Route 6
7-Iodo-4-chromanone

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